

A Technical Guide to the Chemical Structure of Picraline

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of **Picraline**, a complex indole alkaloid. The information is intended for professionals in research and drug development who are interested in the chemistry and pharmacology of natural products.

Core Chemical Identity

Picraline is a natural alkaloid belonging to the akuammiline family.[1] It is primarily isolated from plants of the Alstonia and Rauvolfia genera, including the herbs of Rauvolfia verticillata and the leaves of Alstonia macrophylla.[1][2] Structurally, it is a complex hexacyclic compound featuring a cage-like framework.

The chemical identity of **Picraline** is defined by the following identifiers and properties:



Property	Value
IUPAC Name	methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1 ⁹ ,1 ⁵ .0 ¹ ,9.0 ³ ,8.0 ¹² ,1 ⁷]nonade ca-3,5,7-triene-19-carboxylate[1]
CAS Number	2671-32-1[1][2][3][4][5]
Molecular Formula	C23H26N2O5[1][2][3][5]
Molecular Weight	410.47 g/mol [1][3]
Canonical SMILES	CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C6 4)OC2C5)(COC(=O)C)C(=O)OC[1][3]
InChI Key	DXTJMQCRVFWNBD-FTHDSKJGSA-N[1]
Compound Type	Alkaloid[2]
Physical Description	Powder[2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols for Structural Elucidation

The complex structure of **Picraline** and related alkaloids is typically elucidated using a combination of advanced spectroscopic and spectrometric techniques. While specific, detailed protocols for the initial discovery are found in foundational literature, the general methodology follows a standard workflow for natural product chemistry.

Isolation Protocol

- Extraction: The dried and powdered plant material (e.g., leaves or bark of Alstonia macrophylla) is subjected to extraction with a suitable organic solvent, such as ethanol or methanol.[6]
- Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral



compounds. The alkaloids are subsequently recovered by basifying the aqueous layer and re-extracting with an organic solvent.

- Chromatography: The resulting alkaloid-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) with various solvent systems of increasing polarity to isolate individual compounds.
- Purification: Final purification is often achieved using High-Performance Liquid
 Chromatography (HPLC) to yield pure Picraline.

Structure Elucidation Protocol

The definitive structure of isolated **Picraline** is determined through the following analytical methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the elemental formula (C23H26N2O5).
- Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, such as carbonyls (from esters and lactones) and hydroxyl groups.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for determining the complex carbon-hydrogen framework and stereochemistry.
 - 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.[6]
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems.[6]
 - HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.[6]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.[6]



 NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
 [6]

Biological Activity and Signaling Pathways

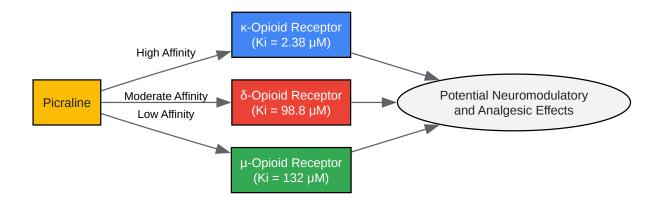
Picraline has demonstrated a range of biological activities, with its interaction with opioid receptors being a key area of pharmacological interest.[1] It also shows potential as an inhibitor of sodium-glucose cotransporters (SGLT).

Interaction with Opioid Receptors

Picraline binds to multiple opioid receptors with varying affinities, suggesting a potential role in pain modulation and other neurological processes. The binding affinities (Ki values) have been quantified as follows:

Receptor	Ki Value (μΜ)
μ-opioid receptor (MOR)	132[1][4]
κ-opioid receptor (KOR)	2.38[1][4]
δ-opioid receptor (DOR)	98.8[1][4]

This differential binding profile, with a notably higher affinity for the kappa-opioid receptor, is a critical characteristic for its potential therapeutic applications.



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Picraline's differential binding affinity to opioid receptors.

SGLT Inhibition

Studies on **Picraline**-type alkaloids isolated from Alstonia macrophylla have shown inhibitory activity against sodium-glucose cotransporters SGLT1 and SGLT2.[2][7] This suggests a potential application in managing blood glucose levels, making it a compound of interest for diabetes research. The presence of an ester side chain at the C-17 position appears to be important for this activity.[2]

Other Potential Activities

Preliminary research has also suggested other biological effects for **Picraline**, including:

- Antiprotozoal activity[1]
- Antitumor effects[1]
- Antioxidant properties[1]

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